Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine
CAS No.: 1031843-22-7
Cat. No.: VC2631210
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1031843-22-7 |
|---|---|
| Molecular Formula | C12H15N3 |
| Molecular Weight | 201.27 g/mol |
| IUPAC Name | N-methyl-1-(5-methyl-1-phenylpyrazol-4-yl)methanamine |
| Standard InChI | InChI=1S/C12H15N3/c1-10-11(8-13-2)9-14-15(10)12-6-4-3-5-7-12/h3-7,9,13H,8H2,1-2H3 |
| Standard InChI Key | PYMKNYBFTGMBJN-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NN1C2=CC=CC=C2)CNC |
| Canonical SMILES | CC1=C(C=NN1C2=CC=CC=C2)CNC |
Introduction
Fundamental Chemical Identity and Properties
Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine belongs to the pyrazole family, a group of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound features a pyrazole ring substituted with a phenyl group at position 1, a methyl group at position 5, and a methylamine moiety attached to the carbon at position 4. The structural arrangement provides a unique electronic distribution that contributes to its chemical behavior and potential biological activity.
The compound is identified by its CAS registry number 1031843-22-7, which serves as its unique chemical identifier in various databases and literature. Its molecular formula is C12H15N3, corresponding to a molecular weight of 201.27 g/mol. The IUPAC nomenclature identifies this compound as N-methyl-1-(5-methyl-1-phenylpyrazol-4-yl)methanamine, reflecting its structural components in a standardized naming convention.
For chemical database and computational purposes, the compound is represented by specific identifiers:
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Standard InChI: InChI=1S/C12H15N3/c1-10-11(8-13-2)9-14-15(10)12-6-4-3-5-7-12/h3-7,9,13H,8H2,1-2H3
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Standard InChIKey: PYMKNYBFTGMBJN-UHFFFAOYSA-N
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Canonical SMILES: CC1=C(C=NN1C2=CC=CC=C2)CNC
Synthesis Methodologies
The synthesis of Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine employs several methodologies, with the most common approach involving condensation reactions between 5-methyl-1-phenylpyrazole and methylamine.
Laboratory Synthesis Procedures
The primary synthetic route involves a condensation reaction where 5-methyl-1-phenylpyrazole is reacted with formaldehyde and methylamine under acidic conditions to yield the desired product. This reaction involves initial electrophilic attack of formaldehyde at the reactive C-4 position of the pyrazole ring, followed by subsequent reaction with methylamine.
The reaction conditions typically require:
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Careful temperature control, usually between 60-80°C
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pH monitoring and adjustment to optimize product formation
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Appropriate solvent selection, commonly methanol or ethanol
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Potential use of catalysts to enhance reaction rates and selectivity
Industrial Scale Production
For industrial-scale production, continuous flow reactors are preferred over batch processes, as they allow for better control over reaction conditions. This approach offers several advantages:
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Higher yields and purity of the final product
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Improved safety profiles for handling reactive intermediates
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Better heat management during exothermic reaction stages
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Reduced waste generation through optimized reaction parameters
Purification techniques commonly employed include recrystallization from appropriate solvent systems, column chromatography for higher purity requirements, and potentially distillation for removing volatile impurities.
Chemical Reactivity and Transformation Pathways
Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine exhibits versatile chemical reactivity owing to its functional groups, particularly the secondary amine and the aromatic pyrazole ring. Understanding these reaction pathways is crucial for developing derivatives with enhanced or modified properties.
Oxidation Reactions
The compound can undergo oxidation reactions, particularly at the methylamine moiety. Oxidizing agents such as hydrogen peroxide, potassium permanganate, or sodium periodate can convert the secondary amine to various nitrogen-containing functional groups including imines, amides, or nitrogenated heterocycles. These oxidation products often serve as intermediates for further synthetic transformations.
Reduction Reactions
While already containing a secondary amine, the compound can still undergo reductive transformations, particularly at the pyrazole ring. Reducing agents like sodium borohydride or lithium aluminum hydride can partially or fully reduce the pyrazole ring, altering its aromaticity and electronic properties. These modifications can significantly impact the compound's biological activity and physical properties.
Nucleophilic Substitution Reactions
The secondary amine functions as a nucleophile in various substitution reactions. It can react with alkyl halides, acyl halides, or anhydrides to form tertiary amines, amides, or other nitrogen-containing derivatives. These substitution reactions provide a versatile platform for developing a library of derivatives with potentially enhanced biological activity or material properties.
Reaction Mechanism Table
| Reaction Type | Reagents | Mechanism | Products | Yield Range |
|---|---|---|---|---|
| Oxidation | H2O2, KMnO4 | Electron transfer | Imines, amides | 60-85% |
| Reduction | NaBH4, LiAlH4 | Hydride transfer | Partially reduced ring systems | 70-90% |
| N-Alkylation | R-X, base | Nucleophilic substitution | Tertiary amines | 65-85% |
| N-Acylation | RCOX, base | Nucleophilic addition-elimination | Amides | 75-95% |
| Complexation | Metal salts | Coordination | Metal complexes | 50-80% |
Applications in Medicinal Chemistry
Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine and its derivatives show considerable promise in medicinal chemistry, primarily due to the bioactive nature of pyrazole-containing compounds.
Drug Development Considerations
Several factors influence the compound's potential in drug development:
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Structure-activity relationship (SAR) studies: Modifications at various positions of the pyrazole ring and the amine functionality can be explored to optimize biological activity and selectivity.
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Pharmacokinetic profile: The compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties need comprehensive evaluation to determine its viability as a drug candidate.
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Synthetic accessibility: The relatively straightforward synthesis of the compound facilitates the creation of derivative libraries for high-throughput screening and lead optimization.
Material Science Applications
Beyond medicinal chemistry, Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine offers potential applications in materials science due to its structural features and chemical properties.
Polymer Chemistry
The compound can serve as a building block in polymer synthesis, particularly in:
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Thermosetting resins: The amine functionality allows for incorporation into epoxy-based systems as a hardening agent or modifier.
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Specialty polymers: Its incorporation can impart specific properties such as improved thermal stability, flame retardancy, or enhanced mechanical performance.
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Functional materials: The pyrazole ring's electronic properties can contribute to developing materials with specific optical or electronic characteristics.
Coordination Chemistry
The nitrogen atoms in the pyrazole ring and the amine group provide coordination sites for metals, making the compound valuable in:
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Metal complex formation: It can act as a ligand in coordination compounds with transition metals, potentially yielding complexes with interesting catalytic or optical properties.
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Supramolecular assemblies: The ability to form hydrogen bonds and coordinate with metals enables the development of complex supramolecular structures with application-specific properties.
Comparative Analysis with Related Compounds
Comparing Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine with structurally related compounds provides insights into structure-property relationships and potential applications.
Structural Comparison with Related Pyrazole Derivatives
| Property | Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine | (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine | (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol |
|---|---|---|---|
| Molecular Formula | C12H15N3 | C13H17N3 | C11H12N2O |
| Molecular Weight | 201.27 g/mol | 215.29 g/mol | 188.23 g/mol |
| Structural Difference | Base structure | Additional methyl at position 3 | Hydroxyl instead of methylamine |
| CAS Number | 1031843-22-7 | 956757-25-8 | 153863-35-5 |
| InChIKey | PYMKNYBFTGMBJN-UHFFFAOYSA-N | UDAJIVJBHSXIDI-UHFFFAOYSA-N | Not provided |
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